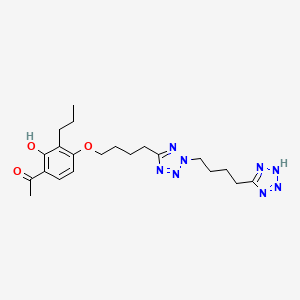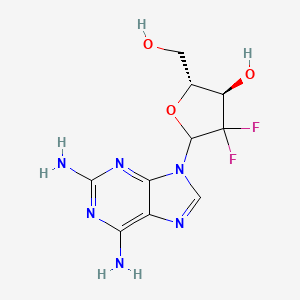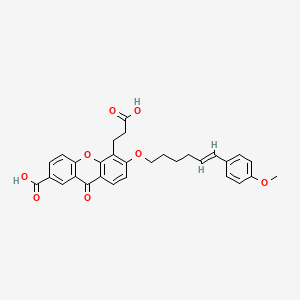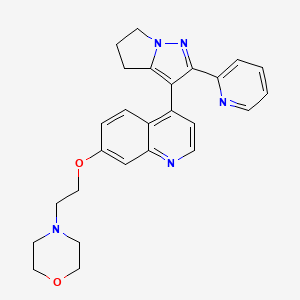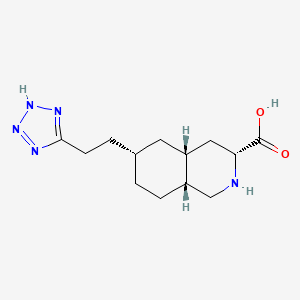
LY 326325
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-326325 is a small molecule drug that acts as a competitive antagonist of the AMPA receptor, a subtype of the glutamate receptor. This compound was initially developed by Eli Lilly and Company and is primarily investigated for its potential therapeutic applications in nervous system diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-326325 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of LY-326325 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
LY-326325 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert LY-326325 into reduced forms, altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms .
Scientific Research Applications
Chemistry: Used as a tool compound to study the AMPA receptor and its role in synaptic transmission.
Biology: Investigated for its effects on neuronal activity and neuroprotection.
Medicine: Explored as a potential therapeutic agent for treating nervous system diseases such as epilepsy and neurodegenerative disorders.
Industry: Utilized in the development of new pharmacological agents targeting the AMPA receptor.
Mechanism of Action
LY-326325 exerts its effects by binding to the AMPA receptor and inhibiting its activity. This receptor is involved in fast excitatory synaptic transmission in the central nervous system. By blocking the receptor, LY-326325 reduces excitatory neurotransmission, which can have neuroprotective effects and reduce neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Dizocilpine (MK-801): A noncompetitive NMDA receptor antagonist with neuroprotective properties.
Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.
GluR antagonists: A class of compounds targeting glutamate receptors, including AMPA and NMDA receptors.
Uniqueness of LY-326325
LY-326325 is unique due to its specific binding affinity and selectivity for the AMPA receptor. This selectivity allows for targeted modulation of excitatory neurotransmission, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
177314-99-7 |
|---|---|
Molecular Formula |
C13H21N5O2 |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
(3R,4aR,6R,8aR)-6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H21N5O2/c19-13(20)11-6-10-5-8(1-3-9(10)7-14-11)2-4-12-15-17-18-16-12/h8-11,14H,1-7H2,(H,19,20)(H,15,16,17,18)/t8-,9+,10-,11-/m1/s1 |
InChI Key |
ZXFRFPSZAKNPQQ-LMLFDSFASA-N |
SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Isomeric SMILES |
C1C[C@H]2CN[C@H](C[C@H]2C[C@H]1CCC3=NNN=N3)C(=O)O |
Canonical SMILES |
C1CC2CNC(CC2CC1CCC3=NNN=N3)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3S,4aR,6R,8aR)-6-(2-(1(2)H-tetrazole-5yl)ethyl)decahydroisoquinoline-3carboxylic acid 6-(2-(1H-tetrazol-5-yl)ethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid LY 215490 LY 293558 LY 326325 LY-215490 LY-293558 LY-326325 LY293558 NGX424 tezampanel |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


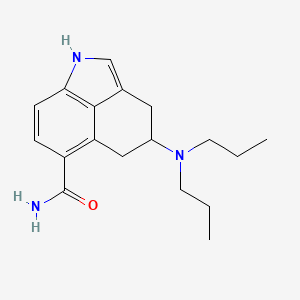
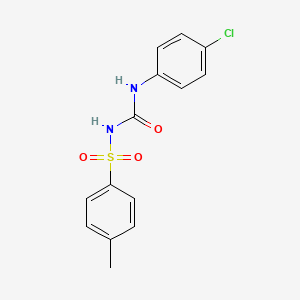
![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)
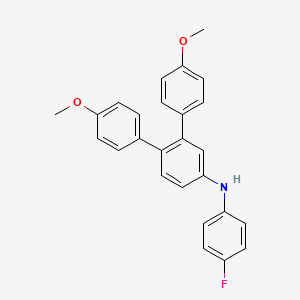
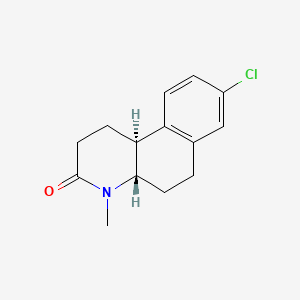

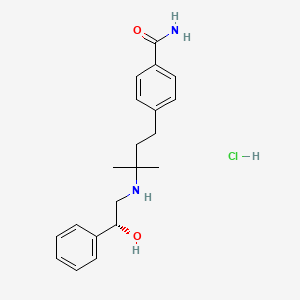
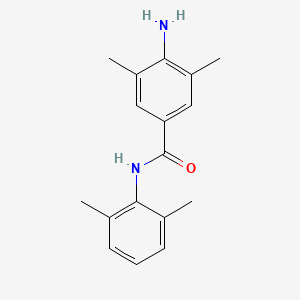
![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)
![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)
